2-(Neopentylamino)ethanol

Description

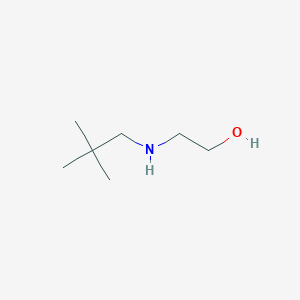

2-(Neopentylamino)ethanol is a secondary amine derivative of ethanolamine, characterized by a branched neopentyl group (2,2-dimethylpropyl) attached to the amino nitrogen. Its IUPAC name is 2-[(2,2-dimethylpropyl)amino]ethanol, and its molecular formula is C₇H₁₇NO (molecular weight: 131.22 g/mol). The neopentyl group imparts steric hindrance and hydrophobicity, distinguishing it from linear-chain ethanolamine derivatives. This compound is primarily utilized in pharmaceutical intermediates and specialty organic synthesis, as evidenced by its inclusion in patent applications for drug formulations .

Properties

IUPAC Name |

2-(2,2-dimethylpropylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2,3)6-8-4-5-9/h8-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPDACKXWMOHEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288256 | |

| Record name | 2-(neopentylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7403-68-1 | |

| Record name | NSC55114 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(neopentylamino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Neopentylamino)ethanol typically involves the reaction of neopentylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Neopentylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

This reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent any side reactions. The reaction temperature and pressure are carefully controlled to optimize the yield of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions can further improve the yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Neopentylamino)ethanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of alkyl halides or other substituted derivatives

Scientific Research Applications

2-(Neopentylamino)ethanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products

Mechanism of Action

The mechanism of action of 2-(Neopentylamino)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the neopentylamino moiety play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in various chemical interactions with other molecules, influencing its biological and chemical activities .

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Alkyl Group Structure |

|---|---|---|---|

| 2-(Neopentylamino)ethanol | C₇H₁₇NO | 131.22 | Branched (2,2-dimethylpropyl) |

| 2-(Methylamino)ethanol | C₃H₉NO | 75.11 | Linear (methyl) |

| 2-(Ethylamino)ethanol | C₄H₁₁NO | 89.14 | Linear (ethyl) |

| 2-(Diethylamino)ethanol | C₆H₁₅NO | 117.19 | Branched (diethyl) |

| 2-(Propylamino)ethanol | C₅H₁₃NO | 103.16 | Linear (propyl) |

| 2-(Pentylamino)ethanol | C₇H₁₇NO | 131.22 | Linear (pentyl) |

Key Observations :

- Structural Isomerism: this compound shares the molecular formula C₇H₁₇NO with 2-(pentylamino)ethanol but differs in alkyl group branching. This branching reduces intermolecular interactions, lowering melting points compared to linear isomers.

Physicochemical Properties

Key Observations :

- Hydrophobicity: The neopentyl group reduces water solubility compared to linear-chain derivatives like 2-(diethylamino)ethanol, which is fully miscible in water due to its polar tertiary amine structure.

- Thermal Stability: Branched derivatives like this compound may exhibit higher thermal stability due to reduced molecular flexibility.

Biological Activity

| Property | Value |

|---|---|

| Molecular Formula | C7H17NO |

| Molecular Weight | 129.22 g/mol |

| CAS Number | 7403-68-1 |

| IUPAC Name | 2-(2,2-Dimethylpropylamino)ethanol |

The precise mechanism of action for 2-(Neopentylamino)ethanol remains largely undocumented. However, compounds with similar structures often exhibit biological activities through:

- Receptor Interaction : Amino alcohols can interact with various receptors, potentially influencing neurotransmitter systems.

- Enzyme Modulation : The presence of the amino group may allow for interactions with enzymes, possibly acting as a substrate or inhibitor.

Potential Applications

- Pharmaceutical Development : Given its structural similarity to known bioactive compounds, this compound could serve as a lead compound in drug discovery, particularly in developing new therapeutics targeting neurological or metabolic pathways.

- Chemical Biology : Its potential to modify biological pathways suggests applications in chemical biology for probing cellular mechanisms.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, related compounds have been investigated for their biological properties:

- Neopentylamine Derivatives : Research on derivatives of neopentylamine has shown varied biological activities, including antimicrobial and anti-inflammatory effects. These findings suggest that similar effects might be explored in the context of this compound.

- Amino Alcohols in Pharmacology : Amino alcohols have been studied for their roles in modulating neurotransmitter activity. For instance, compounds like phenylethanolamine have demonstrated significant pharmacological effects, indicating that this compound may also have relevant bioactivities.

Safety and Toxicology

Limited safety data is available; however, general precautions should be taken when handling chemical compounds:

- Hazards : Potential irritant to skin and eyes; appropriate personal protective equipment (PPE) should be used.

- Toxicological Data : No extensive toxicological studies have been published specifically on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.